molecular formula C10H20N4O2 B1354325 Tert-butyl N-(5-azidopentyl)carbamate CAS No. 129392-86-5

Tert-butyl N-(5-azidopentyl)carbamate

Cat. No. B1354325
M. Wt: 228.29 g/mol
InChI Key: FQXCACHANHJEQK-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-azidopentyl)carbamate, also known as Boc-NH-Azide, is an organic compound used in scientific research. It is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of tert-butyl N-(5-azidopentyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the final product .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-(5-azidopentyl)carbamate is C10H20N4O2. Its molecular weight is 228.29 g/mol.


Chemical Reactions Analysis

Tert-butyl N-(5-azidopentyl)carbamate can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Tert-butyl N-(5-azidopentyl)carbamate and its derivatives play a significant role in the study of crystal structures and hydrogen bonding. In a study by Baillargeon et al. (2017), tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were identified as new members of an isostructural family of compounds. These compounds exhibit bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, essential for understanding molecular interactions in crystals (Baillargeon et al., 2017).

Synthesis and Protective Group Chemistry

In the synthesis of complex molecules, tert-butyl N-(5-azidopentyl)carbamate derivatives are crucial. For example, Pak and Hesse (1998) described the synthesis of a derivative of thermopentamine, which is a penta-N-protected polyamide containing five independently removable amino-protecting groups. This study highlights the compound's role in selective deprotection and acylation, crucial for synthetic chemistry (Pak & Hesse, 1998).

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl N-(5-azidopentyl)carbamate is used as an intermediate in the synthesis of biologically active compounds. Zhao et al. (2017) reported its use in the synthesis of an important intermediate for omisertinib (AZD9291), a drug used in cancer treatment. Their study involved a rapid synthetic method, highlighting the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).

Mild and Efficient Synthesis Methods

Lebel and Leogane (2005) developed a reaction that involves the formation of an acyl azide intermediate, leading to tert-butyl carbamate via a Curtius rearrangement. This process is significant for generating protected amines and demonstrates the versatility of tert-butyl N-(5-azidopentyl)carbamate in organic synthesis (Lebel & Leogane, 2005).

Safety And Hazards

The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Tert-butyl N-(5-azidopentyl)carbamate has potential for use in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests that it could have a wide range of applications in future scientific research .

properties

IUPAC Name

tert-butyl N-(5-azidopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCACHANHJEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471754
Record name tert-Butyl (5-azidopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(5-azidopentyl)carbamate

CAS RN

129392-86-5
Record name tert-Butyl (5-azidopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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